(4Z)-2-(4-nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
(4Z)-2-(4-nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes a nitrophenyl group, a piperazinyl ethylamino group, and a propyl group attached to a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves a multi-step process:
Formation of the Pyrazolone Core: The initial step involves the synthesis of the pyrazolone core through the reaction of hydrazine with an appropriate β-keto ester under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where the pyrazolone core is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Attachment of the Piperazinyl Ethylamino Group: This step involves the reaction of the nitrophenyl-pyrazolone intermediate with 2-(piperazin-1-yl)ethylamine under basic conditions to form the desired product.
Final Purification: The final compound is purified using techniques such as recrystallization or column chromatography to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrophenyl group to an amino group, resulting in the formation of aminophenyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazinyl ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of various substituted pyrazolone derivatives.
Scientific Research Applications
(4Z)-2-(4-nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and sensors.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 2-(4-nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-5-ethyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
(4Z)-2-(4-nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific combination of functional groups and the spatial arrangement of these groups. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-nitrophenyl)-4-(2-piperazin-1-ylethyliminomethyl)-5-propyl-1H-pyrazol-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O3/c1-2-3-18-17(14-21-10-13-23-11-8-20-9-12-23)19(26)24(22-18)15-4-6-16(7-5-15)25(27)28/h4-7,14,20,22H,2-3,8-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWADROTKVSJQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCCN3CCNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701113938 | |
Record name | 2,4-Dihydro-2-(4-nitrophenyl)-4-[[[2-(1-piperazinyl)ethyl]amino]methylene]-5-propyl-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701113938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299932-64-2 | |
Record name | 2,4-Dihydro-2-(4-nitrophenyl)-4-[[[2-(1-piperazinyl)ethyl]amino]methylene]-5-propyl-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701113938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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